molecular formula C18H16O5 B5910378 1-(1,3-benzodioxol-5-yl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one CAS No. 88775-45-5

1-(1,3-benzodioxol-5-yl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one

Cat. No. B5910378
CAS RN: 88775-45-5
M. Wt: 312.3 g/mol
InChI Key: GGMKKMHAXFYCRV-ZZXKWVIFSA-N
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Description

1-(1,3-benzodioxol-5-yl)-3-(3,4-dimethoxyphenyl)-2-propen-1-one, also known as methylenedioxymethamphetamine (MDMA), is a synthetic drug that belongs to the amphetamine class. MDMA is a popular recreational drug due to its euphoric and empathogenic effects. However, the use of MDMA for recreational purposes is illegal in most countries. Despite its illegal status, MDMA has been studied extensively for its potential therapeutic applications.

Mechanism of Action

MDMA works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is involved in mood regulation, while dopamine and norepinephrine are involved in reward and motivation. The increased release of these neurotransmitters leads to the euphoric and empathogenic effects of MDMA.
Biochemical and Physiological Effects:
MDMA has several biochemical and physiological effects, including increased heart rate and blood pressure, increased body temperature, and dehydration. MDMA can also cause neurotoxicity, particularly in the serotonergic system. Long-term use of MDMA can lead to cognitive deficits, memory impairment, and mood disorders.

Advantages and Limitations for Lab Experiments

MDMA has several advantages and limitations for lab experiments. MDMA is a potent serotonin releaser, making it a useful tool for studying the serotonergic system. MDMA can also be used to study the effects of serotonin on behavior and cognition. However, the use of MDMA in lab experiments is limited by its neurotoxicity and potential for abuse.

Future Directions

There are several future directions for MDMA research. One area of research is the development of MDMA-based therapies for PTSD and anxiety disorders. Another area of research is the development of safer and more effective MDMA analogs that have fewer side effects and greater therapeutic potential. Additionally, there is a need for further research into the long-term effects of MDMA use on the brain and behavior.

Synthesis Methods

MDMA can be synthesized through several methods, including the Leuckart-Wallach reaction, the Wacker process, and the reductive amination of safrole. The Leuckart-Wallach reaction is the most common method used for MDMA synthesis. The reaction involves the condensation of 3,4-1-(1,3-benzodioxol-5-yl)-3-(3,4-dimethoxyphenyl)-2-propen-1-onexyphenyl-2-propanone (MDP2P) with ammonium formate and formic acid. The resulting product is MDMA.

Scientific Research Applications

MDMA has been studied for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD) and anxiety disorders. MDMA has been shown to increase empathy, reduce fear, and enhance communication, which may help individuals with PTSD and anxiety disorders overcome their symptoms. MDMA has also been studied for its potential use in couples therapy, as it may enhance emotional bonding and communication between partners.

properties

IUPAC Name

(E)-1-(1,3-benzodioxol-5-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-20-15-7-4-12(9-17(15)21-2)3-6-14(19)13-5-8-16-18(10-13)23-11-22-16/h3-10H,11H2,1-2H3/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMKKMHAXFYCRV-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60419336
Record name NSC655441
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60419336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(1,3-benzodioxol-5-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

CAS RN

88775-45-5
Record name NSC156626
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156626
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC655441
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60419336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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